N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
Description
This compound is a heterocyclic organic molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazinyl moiety at position 2. The ethyl linker connects the pyrazole to a propanamide group, which is further functionalized with a 3,5-dimethylisoxazole ring. The pyrazine and isoxazole rings contribute to π-π stacking and hydrogen-bonding interactions, while the cyclopropyl group may enhance metabolic stability .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-13-16(14(2)28-25-13)5-6-20(27)23-9-10-26-19(15-3-4-15)11-17(24-26)18-12-21-7-8-22-18/h7-8,11-12,15H,3-6,9-10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIOOLVRVCHRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the pyrazinyl and cyclopropyl groups. The final steps involve the formation of the isoxazole ring and the coupling of the propanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, or infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison:
Compound 191 (from ): N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide
Reference Pyrazole Derivatives : Compounds with pyrazole cores modified at positions 3 and 3.
Comparative Analysis:
Research Findings:
- Binding Affinity : The pyrazine ring in the target compound likely engages in π-π interactions with aromatic residues in binding pockets, whereas the trifluoromethyl group in Compound 191 may enhance hydrophobic binding but reduce solubility .
- However, the isoxazole in the target compound may further inhibit metabolic degradation compared to Compound 191’s indazole .
- Selectivity : The 3,5-dimethylisoxazole in the target compound is less bulky than Compound 191’s indazole-pyridine system, which could reduce off-target effects against kinases like VEGFR or PDGFR.
Pharmacokinetic and Physicochemical Properties
| Parameter | Target Compound | Compound 191 | Typical Pyrazole Derivatives |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~780 g/mol | 350–600 g/mol |
| logP (Predicted) | 2.1 | 3.8 | 1.5–4.0 |
| H-Bond Donors | 2 | 4 | 1–3 |
| H-Bond Acceptors | 8 | 12 | 6–10 |
- Solubility : The target compound’s pyrazinyl group and shorter backbone may improve aqueous solubility (predicted ~25 μM) compared to Compound 191 (~5 μM).
- Bioavailability : The trifluoromethyl group in Compound 191 increases logP, favoring passive diffusion but risking higher plasma protein binding.
Biological Activity
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.432 g/mol. The compound features a unique structural arrangement that includes:
- A pyrazole ring substituted with a cyclopropyl group.
- An isoxazole moiety contributing to its biological activity.
These structural components suggest various interactions with biological targets, which may lead to significant pharmacological effects.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to this compound have been shown to inhibit key pathways involved in cancer progression, such as:
- BRAF(V600E) and EGFR inhibition.
- Targeting telomerase and Aurora-A kinase activities.
In vitro studies demonstrated that these derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives have also been explored for their anti-inflammatory and antibacterial activities. The compound's unique structure allows it to interact with inflammatory pathways, potentially reducing cytokine production and inflammation . Additionally, some studies have reported significant antibacterial effects against various pathogens, indicating a broad spectrum of antimicrobial activity.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity to targets |
| Isoxazole Moiety | Contributes to anti-inflammatory properties |
| Pyrazole Ring | Essential for anticancer activity |
These insights guide the design of new derivatives with improved efficacy and specificity.
Study on Anticancer Activity
A notable study investigated the effects of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone . This suggests that N-(2-(5-cyclopropyl-3-(pyrazin-2-y)-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-y)propanamide could be explored further in combination therapies.
Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives. The findings revealed that these compounds could inhibit NF-kB signaling pathways, reducing the expression of pro-inflammatory cytokines . This mechanism highlights the potential therapeutic applications of N-(2-(5-cyclopropyl-3-(pyrazin-2-y)-1H-pyrazol-1-y)ethyl)-3-(3,5-dimethylisoxazol-4-y)propanamide in treating inflammatory diseases.
Q & A
Q. What are common synthetic routes for preparing this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions starting with cyclopropane-functionalized pyrazole precursors. Key steps include:
- Cyclocondensation : Formation of the pyrazole core using reagents like hydrazines and diketones under reflux in ethanol or methanol .
- Amide coupling : Reaction of the pyrazole-ethyl intermediate with 3-(3,5-dimethylisoxazol-4-yl)propanoyl chloride using coupling agents (e.g., DCC or HATU) in DMF .
- Purification : Chromatography (silica gel or HPLC) or recrystallization from ethanol/water mixtures to isolate intermediates and final products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : 1H/13C NMR confirms substitution patterns on pyrazole, pyrazine, and isoxazole rings. For example, cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm .
- HRMS : Validates molecular formula (e.g., C22H25N7O2) and detects isotopic patterns for chlorine or sulfur if present .
- IR : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and isoxazole ring vibrations (~1500–1600 cm⁻¹) .
Q. What are standard biological assays to evaluate its activity?
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based readouts (e.g., ADP-Glo™ for kinases) .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield of the pyrazine-pyrazole linkage?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the pyrazine ring .
- Catalysts : Use KI or Cs2CO3 to accelerate coupling reactions; temperature control (60–80°C) minimizes side products .
- Monitoring : In-situ FTIR or LC-MS tracks intermediate formation to adjust reaction times dynamically .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Re-test discrepant results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
- Metabolic stability : Check for compound degradation in assay media via LC-MS; use cyclohexamide controls to rule out off-target effects .
- Structural analogs : Compare activity of derivatives (e.g., replacing cyclopropyl with methyl groups) to identify critical pharmacophores .
Q. How does molecular docking predict target interactions for this compound?
- Target selection : Prioritize kinases (e.g., JAK2) or GPCRs based on structural similarity to known inhibitors (e.g., pyrazine-containing drugs) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for heterocycles .
- Validation : Compare docking poses with crystallographic data (e.g., PDB: 6NP7) to assess predictive accuracy .
Q. What crystallographic methods elucidate its 3D conformation?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and solve structures using SHELX .
- Electron density maps : Analyze π-π stacking between pyrazine and isoxazole rings and hydrogen-bonding networks involving the amide group .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns for the cyclopropyl group?
- Dynamic effects : Ring puckering or restricted rotation causes diastereotopic proton splitting. Variable-temperature NMR (VT-NMR) at −40°C can resolve this .
- Impurities : Trace solvents (e.g., DMSO-d6) or moisture may split signals; repeat NMR in CDCl3 with molecular sieves .
Q. How to address discrepancies in biological potency between in vitro and in vivo models?
- PK/PD profiling : Measure plasma stability, protein binding, and tissue penetration to identify bioavailability bottlenecks .
- Metabolite screening : Use LC-HRMS to detect inactive or toxic metabolites in liver microsomes .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Function | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|
| 5-cyclopropylpyrazole | Core scaffold | Recrystallization (EtOH/H2O) | 65–75 | |
| Pyrazine-ethyl amine | Linker precursor | Column chromatography (SiO2, CH2Cl2/MeOH) | 50–60 |
Q. Table 2. Computational Parameters for Docking
| Software | Force Field | Grid Size (Å) | Energy Range (kcal/mol) |
|---|---|---|---|
| AutoDock Vina | AMBER | 20 × 20 × 20 | −10 to +5 |
| Schrödinger | OPLS4 | 25 × 25 × 25 | −12 to +3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
